molecular formula C13H14N2O2 B12298520 3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde

3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde

Cat. No.: B12298520
M. Wt: 230.26 g/mol
InChI Key: COIKLQFVIJZVSA-UHFFFAOYSA-N
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Description

3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with an appropriate aldehyde under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of 2-(bromomethyl)benzaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

    2-(4-methyl-1H-pyrazol-1-yl)ethanol: A related compound with an alcohol group instead of an aldehyde.

    3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzoic acid: The oxidized form of the target compound.

Uniqueness

3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-[2-(4-methylpyrazol-1-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C13H14N2O2/c1-11-8-14-15(9-11)5-6-17-13-4-2-3-12(7-13)10-16/h2-4,7-10H,5-6H2,1H3

InChI Key

COIKLQFVIJZVSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCOC2=CC=CC(=C2)C=O

Origin of Product

United States

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